Methyl 4-chloro-2-fluoronicotinate

Medicinal Chemistry Organic Synthesis Chemical Purity

Methyl 4-chloro-2-fluoronicotinate (CAS 1256809-83-2), a halogenated pyridine carboxylate ester, functions as a critical building block in medicinal chemistry. Its structure, characterized by a pyridine core with chlorine at the 4-position, fluorine at the 2-position, and a methyl carboxylate at the 3-position, imparts a specific orthogonally reactive profile.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
Cat. No. B12953054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-fluoronicotinate
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN=C1F)Cl
InChIInChI=1S/C7H5ClFNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3
InChIKeyJXRPMSCCJVVUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl 4-chloro-2-fluoronicotinate (CAS 1256809-83-2) for Pharmaceutical R&D


Methyl 4-chloro-2-fluoronicotinate (CAS 1256809-83-2), a halogenated pyridine carboxylate ester, functions as a critical building block in medicinal chemistry [1]. Its structure, characterized by a pyridine core with chlorine at the 4-position, fluorine at the 2-position, and a methyl carboxylate at the 3-position, imparts a specific orthogonally reactive profile [1]. This ortho-halogen substitution pattern is distinct among fluoronicotinate analogs and is valued for enabling selective, sequential cross-coupling reactions in the construction of complex drug-like molecules [1].

Why Methyl 4-chloro-2-fluoronicotinate Cannot Be Substituted with Generic Pyridine Carboxylates


Generic substitution with simpler, less functionalized pyridine carboxylates (e.g., methyl nicotinate) is not feasible due to the absence of synthetically useful halogens. More critically, substitution with closely related isomers—such as Methyl 2-chloro-4-fluoronicotinate, Methyl 4-chloro-3-fluoronicotinate, or the ethyl ester analog Ethyl 4-chloro-2-fluoronicotinate—introduces significant and often unacceptable changes. These changes manifest as altered regioselectivity in cross-coupling reactions, differences in downstream compound lipophilicity and metabolic stability, and distinct physical properties like solubility and volatility [1]. Therefore, the specific 4-chloro-2-fluoro substitution pattern and the methyl ester are not interchangeable and directly dictate the success and efficiency of a planned synthetic route.

Quantitative Evidence Guide: Comparing Methyl 4-chloro-2-fluoronicotinate to its Closest Analogs


Methyl 4-chloro-2-fluoronicotinate: Purity Benchmark for Reliable Research Outcomes

The commercially available Methyl 4-chloro-2-fluoronicotinate from a major supplier is offered at a guaranteed purity of 98%, as determined by the vendor's standard quality control methods . This establishes a clear, quantifiable benchmark for procurement. In contrast, other commercial sources list the same compound at a lower purity of 95% .

Medicinal Chemistry Organic Synthesis Chemical Purity

Differentiation via Ortho-Halogen Substitution: Methyl 4-chloro-2-fluoronicotinate vs. Isomeric Analogs

Methyl 4-chloro-2-fluoronicotinate possesses a unique 2-fluoro-4-chloro substitution pattern on the pyridine ring [1]. This ortho-relationship between the fluorine and the carboxylate moiety, combined with the para-positioned chlorine, is a key differentiator from other commercially available isomers, such as Methyl 2-chloro-4-fluoronicotinate, which reverses the halogen positions . While direct comparative reactivity data for these specific isomers is not available in the open literature, the principle of differential reactivity between regioisomers is well-established in heterocyclic chemistry and is a primary driver of analog selection in drug discovery programs [2].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

The Fluorine Effect: Impact on Physicochemical Properties

The presence of the fluorine atom is a major differentiator from non-fluorinated analogs like Methyl 4-chloronicotinate. A systematic comparison of fluorinated versus non-fluorinated analogs across multiple chemotypes demonstrates that fluorination typically increases lipophilicity, as measured by logP, and can significantly enhance target binding affinity, as shown by lower EC50 values [1]. While this data is a class-level inference and not specific to the nicotinate ester series, it provides a quantitative basis for selecting a fluorinated building block over a non-fluorinated one.

Medicinal Chemistry Pharmacokinetics Lipophilicity

Physical Property Differentiation: Solubility and Volatility

The methyl ester group provides a balance of crystallinity and solubility that differs from the analogous ethyl ester. While quantitative solubility data in common solvents is not provided by commercial vendors, the predicted physical properties provide a basis for comparison. Methyl 4-chloro-2-fluoronicotinate has a predicted density of 1.386±0.06 g/cm³ and a predicted boiling point of 245.8±40.0 °C [1]. The ethyl ester analog, Ethyl 4-chloro-2-fluoronicotinate, would be expected to have a lower density and a higher boiling point due to its increased molecular weight and chain length.

Process Chemistry Formulation Analytical Chemistry

Differentiation by Established Use in Pharmaceutical Patent Literature

The value of Methyl 4-chloro-2-fluoronicotinate is underscored by its inclusion as an intermediate in the patent literature. While specific biological data for the compound itself is not the focus, its utility in constructing patented pharmacophores is a key differentiator. It is explicitly referenced as a building block in US Patent 9,266,876 ('Compounds and Methods of Use'), among a list of compounds used for synthesizing novel therapeutic agents [1]. This provides a tangible link to drug discovery efforts, distinguishing it from more generic or less validated pyridine building blocks.

Intellectual Property Pharmaceutical Development Chemical Synthesis

Best-Fit Application Scenarios for Procuring Methyl 4-chloro-2-fluoronicotinate


Lead Optimization in Medicinal Chemistry: Exploring SAR with Ortho-Halogenated Pyridines

When a medicinal chemistry program aims to explore the structure-activity relationship (SAR) around a pyridine core, the specific 2-fluoro-4-chloro substitution pattern of this building block is essential [1]. Its procurement is justified for the systematic investigation of how distinct halogen patterns influence target binding and drug-like properties, a common strategy in lead optimization where subtle structural changes can have a profound impact [1].

High-Fidelity Synthesis of Patent-Disclosed Pharmacophores

This compound is a strategic purchase for laboratories aiming to reproduce or modify the synthetic procedures described in patents like US9266876 [1]. Using the exact specified intermediate ensures the highest possible fidelity to the published route, minimizing variables when troubleshooting a complex synthesis or generating novel analogs for intellectual property expansion [1].

Synthetic Route Scouting Requiring Orthogonal Reactivity

In process chemistry or early-stage route scouting, the presence of two different halogen atoms (chlorine and fluorine) and an ester on the pyridine ring provides multiple, orthogonal handles for selective functionalization [1]. This compound is the preferred choice for chemists who need to perform sequential, chemoselective cross-coupling reactions (e.g., a Suzuki coupling on the chlorine, followed by a subsequent reaction at the ester) to build molecular complexity in a controlled, stepwise manner [1].

Establishing a Robust Purity Baseline for Analytical Method Development

For analytical chemists developing and validating purity methods (e.g., HPLC, UPLC) for a new drug candidate or its intermediates, procuring a batch of Methyl 4-chloro-2-fluoronicotinate with a specified high purity (e.g., 98%) provides a reliable reference standard [1]. This higher purity grade is preferred over a lower purity alternative (e.g., 95%) because it simplifies the identification and quantification of process-related impurities, thereby improving the accuracy and robustness of the analytical method [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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